molecular formula C13H12N2O B12791489 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone CAS No. 34086-59-4

1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone

Cat. No.: B12791489
CAS No.: 34086-59-4
M. Wt: 212.25 g/mol
InChI Key: KBJYSSJAVZUXTQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone is a heterocyclic compound featuring a fused pyrroloquinoline structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline core. Subsequent functionalization steps introduce the ethanone group. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The choice of raw materials and reaction conditions is crucial to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the ethanone group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In industry, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its unique structure imparts desirable properties such as stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
  • Quinoline
  • Pyrroloquinoline quinone (PQQ)

Comparison: Compared to these compounds, 1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone offers unique reactivity due to the presence of the ethanone group. This functional group allows for additional chemical modifications, enhancing its versatility in synthesis and application. Its fused ring structure also provides a rigid framework that can interact specifically with biological targets, potentially leading to higher selectivity and potency in medicinal applications.

Properties

IUPAC Name

1-(2,3-dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9(16)15-7-6-12-13(15)8-10-4-2-3-5-11(10)14-12/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJYSSJAVZUXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=NC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300682
Record name MLS002920445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34086-59-4
Record name 1-(2,3-Dihydro-1H-pyrrolo[3,2-b]quinolin-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34086-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 138330
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034086594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920445
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138330
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920445
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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